molecular formula C19H21N7O2S B6442703 3-[4-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide CAS No. 2549039-15-6

3-[4-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide

Cat. No.: B6442703
CAS No.: 2549039-15-6
M. Wt: 411.5 g/mol
InChI Key: XYDYTMLCGDIDSB-UHFFFAOYSA-N
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Description

3-[4-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining a pyrazolo[3,4-d]pyrimidine core with a diazepane ring and a benzothiazole moiety.

Biochemical Analysis

Biochemical Properties

3-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1,4-diazepan-1-yl)-1,2-benzothiazole-1,1-dione: plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with cyclin-dependent kinase 2 (CDK2), a crucial enzyme in cell cycle regulation . The interaction between this compound and CDK2 involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to alterations in cell cycle progression, potentially inducing cell cycle arrest and apoptosis in cancer cells.

Cellular Effects

The effects of 3-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1,4-diazepan-1-yl)-1,2-benzothiazole-1,1-dione on various cell types have been studied extensively. In cancer cells, this compound has been observed to induce apoptosis and inhibit proliferation . It influences cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. Additionally, it affects gene expression by modulating the activity of transcription factors and other regulatory proteins. The compound’s impact on cellular metabolism includes alterations in energy production and utilization, which can further contribute to its antiproliferative effects.

Molecular Mechanism

At the molecular level, 3-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1,4-diazepan-1-yl)-1,2-benzothiazole-1,1-dione exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis. Additionally, the compound may interact with other biomolecules, such as transcription factors and signaling proteins, to modulate gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1,4-diazepan-1-yl)-1,2-benzothiazole-1,1-dione have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a reduction in its efficacy . Long-term exposure to the compound can result in sustained inhibition of cell proliferation and induction of apoptosis, although the extent of these effects may diminish as the compound degrades.

Dosage Effects in Animal Models

The effects of 3-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1,4-diazepan-1-yl)-1,2-benzothiazole-1,1-dione vary with different dosages in animal models. At lower doses, the compound exhibits antiproliferative effects without significant toxicity . At higher doses, toxic effects may be observed, including damage to normal tissues and organs. Threshold effects have been identified, where the compound’s efficacy plateaus beyond a certain dosage, and adverse effects become more pronounced. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.

Metabolic Pathways

3-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1,4-diazepan-1-yl)-1,2-benzothiazole-1,1-dione: is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . The compound’s metabolism may involve oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that can be excreted. These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential for toxicity.

Transport and Distribution

The transport and distribution of 3-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1,4-diazepan-1-yl)-1,2-benzothiazole-1,1-dione within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to different cellular compartments. Its localization and accumulation within specific tissues can influence its therapeutic effects and potential side effects. Understanding the transport and distribution of the compound is essential for optimizing its use in therapeutic applications.

Subcellular Localization

The subcellular localization of 3-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1,4-diazepan-1-yl)-1,2-benzothiazole-1,1-dione is critical for its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its ability to modulate cellular processes. For example, localization to the nucleus may enhance its ability to influence gene expression, while localization to the cytoplasm may impact its interactions with signaling proteins and enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-[4-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

3-[4-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored as a potential anticancer agent due to its ability to inhibit cyclin-dependent kinases (CDKs).

Comparison with Similar Compounds

Properties

IUPAC Name

3-[4-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O2S/c1-13-21-17-15(12-20-24(17)2)18(22-13)25-8-5-9-26(11-10-25)19-14-6-3-4-7-16(14)29(27,28)23-19/h3-4,6-7,12H,5,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDYTMLCGDIDSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C)C(=N1)N3CCCN(CC3)C4=NS(=O)(=O)C5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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